CBP/p300-IN-18

Description

Overview of CREB-binding Protein (CBP) and E1A-associated Protein p300 (p300) as Transcriptional Co-activators

CREB-binding protein (CBP) and the E1A-associated protein p300 are highly similar proteins that play a crucial role in regulating gene expression. nih.govnortheastern.edu They function as transcriptional co-activators, meaning they assist in turning genes on or off by interacting with a multitude of transcription factors. nih.govnortheastern.edu This interaction is fundamental to a wide array of cellular processes.

Functional Redundancy and Distinct Roles of CBP and p300 in Cellular Processes

Due to their high degree of structural and functional similarity, CBP and p300 are often referred to collectively as CBP/p300. researchgate.net They share many overlapping functions, a concept known as functional redundancy. However, research has also uncovered distinct roles for each protein in various cellular activities, highlighting a layer of complexity in their biological functions.

Role of CBP/p300 in Transcriptional Regulation and Epigenetic Control

CBP and p300 are key players in the epigenetic landscape of the cell. nih.govnortheastern.edu They possess intrinsic histone acetyltransferase (HAT) activity, an enzymatic function that involves attaching acetyl groups to histone proteins. researchgate.net This process, known as histone acetylation, alters the structure of chromatin, the complex of DNA and proteins within the nucleus, making the DNA more accessible for transcription. By modifying histones, CBP/p300 can influence which genes are expressed and to what extent.

Dysregulation of CBP/p300 in Pathogenesis, Particularly in Cancer

The proper functioning of CBP and p300 is critical for maintaining cellular health. When their activity is dysregulated, it can contribute to the development of various diseases, most notably cancer. nih.govresearchgate.net In many cancers, the expression or activity of CBP/p300 is altered, leading to aberrant gene expression patterns that can drive tumor growth and survival. nih.govresearchgate.net

Emergence of CBP/p300 as Promising Therapeutic Targets

The critical role of CBP/p300 in cancer biology has made them attractive targets for therapeutic intervention. nih.govresearchgate.net By inhibiting the activity of these proteins, it is hypothesized that the abnormal gene expression driving cancer could be normalized, leading to anti-tumor effects. This has spurred significant interest in the development of molecules that can specifically block the function of CBP and p300.

Strategic Importance of Developing Small Molecule Inhibitors, including CBP/p300-IN-18, for Academic and Preclinical Research

The development of small molecule inhibitors that can selectively target CBP/p300 is of paramount importance for both understanding the fundamental biology of these proteins and for developing new cancer therapies. researchgate.net Compounds like this compound serve as valuable tools for researchers to probe the specific functions of CBP and p300 in different biological contexts. Furthermore, promising preclinical results with such inhibitors can pave the way for their eventual clinical development as novel anti-cancer agents.

Detailed Research Findings on this compound and Related Compounds

Recent research has led to the discovery of a novel class of potent and selective EP300/CBP HAT inhibitors through a drug discovery technique known as scaffold hopping. nih.govnortheastern.eduresearchgate.net This approach involves modifying the core chemical structure of a known compound to identify new molecules with improved properties.

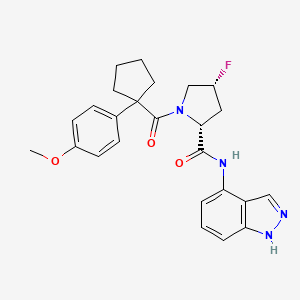

One of the identified compounds, This compound (also referred to as compound 8) , has demonstrated significant potency as an inhibitor of the HAT activity of both EP300 and CBP. nih.gov

| Compound | Target | IC50 (µM) |

|---|---|---|

| This compound (compound 8) | HAT EP300 | 0.056 |

| This compound (compound 8) | LK2 H3K27 | 0.46 |

Further optimization of this chemical series led to the identification of compound 11 (DS17701585) , which also exhibited high selectivity as an EP300/CBP inhibitor. nih.govnortheastern.eduresearchgate.net Preclinical studies with this compound have shown promising results. In a xenograft mouse model using the human lung squamous cell carcinoma cell line LK2, compound 11 demonstrated a dose-dependent inhibition of the mRNA expression of SRY-box transcription factor 2 (SOX2), a key gene involved in the proliferation and survival of this type of cancer. nih.govnortheastern.eduresearchgate.net

These findings highlight the potential of this class of inhibitors to specifically target the enzymatic activity of CBP/p300 and exert anti-tumor effects in a preclinical setting. The development of molecules like this compound and DS17701585 represents a significant step forward in the quest for targeted epigenetic therapies for cancer.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H27FN4O3 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

(2R,4R)-4-fluoro-N-(1H-indazol-4-yl)-1-[1-(4-methoxyphenyl)cyclopentanecarbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C25H27FN4O3/c1-33-18-9-7-16(8-10-18)25(11-2-3-12-25)24(32)30-15-17(26)13-22(30)23(31)28-20-5-4-6-21-19(20)14-27-29-21/h4-10,14,17,22H,2-3,11-13,15H2,1H3,(H,27,29)(H,28,31)/t17-,22-/m1/s1 |

InChI Key |

FLUJAHQWJJQENP-VGOFRKELSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=CC=CC5=C4C=NN5)F |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CC(CC3C(=O)NC4=CC=CC5=C4C=NN5)F |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Cbp/p300 Function and Inhibition by Agents Like Cbp/p300 in 18

Structural Domains and Their Functional Significance

CBP and p300 are large, multi-domain proteins that facilitate interactions with a vast network of proteins. nih.govresearchgate.net Their modular architecture allows them to integrate various signaling pathways and to exert precise control over gene expression. The key structural domains include the catalytic HAT domain, a bromodomain, and several protein-protein interaction domains. wikipedia.orgnih.govedpsciences.org

| Domain | Primary Function | Key Interacting Partners |

|---|---|---|

| Histone Acetyltransferase (HAT) | Catalyzes the transfer of an acetyl group to lysine (B10760008) residues on histones and other proteins. nih.gov | Histones (H3, H4), transcription factors (p53, MyoD). nih.govnih.gov |

| Bromodomain (BD) | Recognizes and binds to acetylated lysine residues. wikipedia.orgedpsciences.org | Acetylated histones, acetylated transcription factors. nih.gov |

| TADs (KIX, TAZ1, TAZ2, IBiD) | Mediate interactions with a wide range of transcription factors. wikipedia.orgnih.gov | CREB, p53, HIF-1α, nuclear receptors. wikipedia.orgpnas.org |

Catalytic Histone Acetyltransferase (HAT) Domain

The HAT domain is the enzymatic core of CBP/p300, responsible for transferring an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails and other proteins. nih.govnovartis.com This activity is central to their function as transcriptional coactivators. nih.gov The acetylation of histones neutralizes the positive charge of lysine residues, which is thought to weaken the interaction between histones and DNA, leading to a more relaxed chromatin structure that is accessible to the transcriptional machinery. nih.gov

Inhibitors like CBP/p300-IN-18 directly target this catalytic activity. medchemexpress.com The mechanism of the CBP/p300 HAT domain is distinct from other HAT families and has been described as a "hit-and-run" or Theorell-Chance mechanism, where a stable ternary complex with both acetyl-CoA and the substrate is not formed. nih.govnovartis.com The structure of the HAT domain reveals a central core region responsible for acetyl-CoA binding, which is structurally conserved among different HAT families. nih.gov However, unique features of the CBP/p300 HAT domain account for its broad substrate specificity. novartis.com

Bromodomain (BD) and Its Interaction with Acetylated Lysine Residues

The bromodomain is a highly conserved protein module of about 110 amino acids that functions as a "reader" of acetylated lysine residues. wikipedia.orgedpsciences.org This domain is characterized by a left-handed four-helix bundle (αZ, αA, αB, αC) that forms a hydrophobic pocket to accommodate the acetyl-lysine side chain. edpsciences.org The interaction is stabilized by a critical hydrogen bond between a conserved asparagine residue in the bromodomain and the carbonyl group of the acetylated lysine. edpsciences.org

The bromodomain of CBP/p300 plays a crucial role in tethering the protein to chromatin regions that are already acetylated, thereby creating a positive feedback loop that reinforces and propagates the acetylated state. mdpi.com This is particularly important for maintaining the activity of enhancers. h1.couark.edu Furthermore, the bromodomain mediates interactions with acetylated non-histone proteins, such as the transcription factor MyoD, which can enhance the recruitment of CBP/p300 to specific gene promoters. nih.govresearchgate.net Inhibition of the bromodomain can disrupt these interactions, leading to reduced gene expression. nih.govmdpi.com

Transcription Activation Domains (TADs) and Protein-Protein Interactions

Beyond the catalytic and reading domains, CBP/p300 possess several domains that mediate protein-protein interactions, which are essential for their function as transcriptional scaffolds. These domains, often referred to as transcription activation domains (TADs), include the KIX (kinase-inducible domain interacting) domain, TAZ1 (transcriptional adapter zinc finger 1), TAZ2 (transcriptional adapter zinc finger 2), and IBiD (IRF-3 binding domain). wikipedia.orgnih.govresearchgate.net

These domains are responsible for recruiting a diverse array of transcription factors to CBP/p300. For example, the KIX domain interacts with transcription factors like CREB (cAMP response element-binding protein), while the TAZ1 and TAZ2 domains bind to factors such as HIF-1α (hypoxia-inducible factor 1-alpha) and p53. wikipedia.orgpnas.org These interactions are often dynamic and can be regulated by post-translational modifications of the transcription factors. By serving as a hub for these interactions, CBP/p300 integrates multiple signaling inputs to regulate the expression of specific gene networks. nih.gov

Epigenetic Modulation by CBP/p300 and the Impact of Inhibition

The primary epigenetic function of CBP/p300 is the acetylation of histone proteins, which plays a pivotal role in regulating chromatin structure and gene expression. By depositing acetyl marks on specific lysine residues, CBP/p300 helps to define the landscape of active promoters and enhancers. Inhibition of CBP/p300 HAT activity by agents such as this compound leads to a global reduction in histone acetylation, with profound consequences for gene regulation. nih.govcornell.edu

Histone Acetylation Dynamics: H3K18ac, H3K27ac, and H2BNTac

CBP/p300 are the principal enzymes responsible for the acetylation of several key histone residues, including lysine 27 of histone H3 (H3K27ac), lysine 18 of histone H3 (H3K18ac), and multiple lysine residues in the N-terminal tail of histone H2B (H2BNTac). researchgate.netnih.govresearchgate.net

H3K27ac is a hallmark of active enhancers and promoters. thno.orgnih.gov Its presence is strongly correlated with active gene transcription. Inhibition of CBP/p300 leads to a rapid and dramatic decrease in H3K27ac levels, particularly at enhancers. h1.conih.govembopress.org This loss of H3K27ac is a primary mechanism by which CBP/p300 inhibitors suppress gene expression. nih.gov

H3K18ac is another histone mark associated with active transcription. Similar to H3K27ac, the levels of H3K18ac are significantly reduced upon inhibition of CBP/p300. researchgate.net

H2BNTac (N-terminal acetylation of H2B) has been identified as another key substrate of CBP/p300. nih.gov H2BNTac is also enriched at active enhancers and its levels are sensitive to CBP/p300 inhibition. nih.gov Studies have shown that H2BNTac levels are strongly associated with CBP/p300-dependent gene regulation. nih.gov

The dynamic interplay between CBP/p300 and histone deacetylases (HDACs) maintains the steady-state levels of these acetylation marks. cornell.edunih.gov Acute inhibition of CBP/p300 shifts this balance, leading to rapid deacetylation and transcriptional repression. cornell.edunih.gov

| Histone Mark | Genomic Location | Effect of CBP/p300 Inhibition |

|---|---|---|

| H3K27ac | Enhancers and promoters. nih.gov | Strongly decreased. nih.gov |

| H3K18ac | Active chromatin regions. researchgate.net | Strongly decreased. researchgate.net |

| H2BNTac | Active enhancers and promoters. nih.gov | Decreased, particularly at promoters. nih.gov |

Regulation of Enhancer and Super-enhancer Activity

Enhancers are distal regulatory elements that play a critical role in controlling cell-type-specific gene expression. Super-enhancers are clusters of enhancers that drive the expression of genes essential for cell identity and are often implicated in disease states like cancer. nih.gov CBP/p300 are indispensable for the function of both typical enhancers and super-enhancers. nih.govembopress.org

CBP/p300 are recruited to enhancers by DNA-bound transcription factors, where they deposit H3K27ac, a key mark of enhancer activity. nih.govh1.co This acetylation is required for the production of enhancer RNAs (eRNAs) and the subsequent activation of target gene transcription. h1.couark.edu Inhibition of CBP/p300, either through its HAT domain or its bromodomain, leads to a loss of H3K27ac at enhancers, reduced eRNA synthesis, and downregulation of enhancer-driven gene networks. nih.govh1.coresearchgate.net This disruption of enhancer function is a major contributor to the anti-proliferative effects of CBP/p300 inhibitors in various cancer models. nih.govembopress.org

Non-Histone Protein Acetylation and Functional Consequences

CBP and p300 are prolific acetyltransferases that target a vast array of non-histone proteins, thereby regulating numerous cellular processes. acs.orgnih.govnih.govresearchgate.net These substrates are primarily located in the nucleus and include a large number of transcription factors, chromatin remodelers, and transcriptional co-activators. acs.orgnih.gov The acetylation of these non-histone proteins by CBP/p300 has significant functional consequences, influencing their activity, stability, DNA-binding affinity, and protein-protein interactions. aacrjournals.org

CBP/p300-mediated acetylation is a critical post-translational modification for a multitude of key transcription factors involved in cellular stress response, proliferation, and cancer progression.

p53: The tumor suppressor protein p53 is a well-established substrate of CBP/p300. nih.govduke.edu In response to various cellular stresses, such as DNA damage or hypoxia, p53 is acetylated by CBP/p300. nih.govduke.edutandfonline.com This acetylation is not only induced by p53-activating agents but is also a universal and critical modification for p53 function. nih.govduke.edu Overexpression of wild-type p300 or CBP, but not their acetyltransferase-deficient mutants, efficiently induces specific p53 acetylation in vivo. nih.govresearchgate.net

Androgen Receptor (AR): The androgen receptor, a key driver in prostate cancer, is another critical target of CBP/p300. aacrjournals.orgnih.gov CBP/p300 act as essential coactivators for AR, and their interaction leads to the acetylation of the AR protein. nih.govaacrjournals.org This acetylation is important for both androgen-mediated and androgen-independent AR activation. aacrjournals.orgaacrjournals.org Interleukin-4 (IL-4), for example, can activate AR by enhancing the expression and recruitment of CBP/p300, leading to increased AR acetylation. aacrjournals.org

MYC: The c-Myc oncoprotein, a central regulator of cell growth and proliferation, is also regulated by CBP/p300-mediated acetylation. embopress.orgnih.gov CBP interacts directly with c-MYC and functions as a positive cofactor, stimulating its transcriptional activity. embopress.org Co-expression of CBP with c-MYC enhances its acetylation in vivo, and CBP can directly acetylate MYC in vitro. embopress.orgnih.gov

Hypoxia-Inducible Factor-1α (HIF-1α): HIF-1α, the master regulator of the cellular response to hypoxia, is acetylated by p300/CBP. nih.govatsjournals.org This acetylation is a crucial event for the stabilization and transcriptional activation of HIF-1α. nih.govatsjournals.org For instance, under conditions of intermittent hypoxia, there is an increase in p300/CBP protein levels and subsequent HIF-1α lysine acetylation, leading to its stabilization. nih.govatsjournals.org

The acetylation of transcription factors by CBP/p300 has profound effects on their stability and functional activity.

p53: Acetylation of p53 by CBP/p300 enhances its stability and transcriptional activity. nih.govduke.edu Specifically, acetylation promotes the accumulation of the p53 protein in response to stress and activates its sequence-specific DNA binding activity. nih.govtandfonline.com This modification is part of an intricate regulatory pathway, as MDM2, a negative regulator of p53, can suppress this acetylation, an effect that is in turn abrogated by the tumor suppressor p19ARF. nih.gov

Androgen Receptor (AR): Acetylation of the AR by CBP/p300 is crucial for its transcriptional activity and protein stability. nih.gov For example, acetylation at specific lysine residues (K630, K632, and K633) inhibits AR polyubiquitination, thereby preventing its proteasome-mediated degradation. nih.govaacrjournals.org This stabilization is essential for AR-driven gene expression and the growth of prostate cancer cells. nih.gov

MYC: The regulation of MYC by p300/CBP-mediated acetylation is complex, with evidence suggesting dual roles. nih.govnih.gov While some studies indicate that p300-mediated acetylation can increase Myc protein turnover, others show that p300 and CBP can also stabilize Myc independently of acetylation. nih.gov Functionally, this acetylation can result in a decrease in ubiquitination and an increase in the half-life of MYC proteins. embopress.org

HIF-1α: Lysine acetylation of HIF-1α by p300/CBP is a key contributor to its stabilization and transcriptional activation. nih.govatsjournals.org Inhibition of p300/CBP can block HIF-1α acetylation and its subsequent protein elevation. atsjournals.org This stabilization is critical for the activation of HIF-1 target genes, such as those involved in sympathetic activation. nih.gov

The table below summarizes the impact of CBP/p300-mediated acetylation on these key transcription factors.

| Transcription Factor | Effect of CBP/p300 Acetylation on Stability | Effect of CBP/p300 Acetylation on Activity |

| p53 | Promotes stability and accumulation. nih.govduke.edu | Enhances DNA binding and transcriptional activation. nih.govtandfonline.com |

| Androgen Receptor (AR) | Increases stability by inhibiting polyubiquitination. nih.govaacrjournals.org | Important for androgen-mediated transcriptional activation. nih.govaacrjournals.org |

| MYC | Complex regulation; can increase turnover or lead to stabilization. embopress.orgnih.gov | Stimulates transcriptional activity. embopress.org |

| HIF-1α | Contributes to protein stabilization. nih.govatsjournals.org | Activates transcription of target genes. nih.govatsjournals.org |

Intramolecular and Intermolecular Regulation of CBP/p300 Activity

The enzymatic activity and biological functions of CBP and p300 are tightly controlled through both intramolecular and intermolecular mechanisms. researchgate.net These regulatory processes allow CBP/p300 to respond to various cellular signaling pathways and to fine-tune their acetyltransferase activity. researchgate.net

Intramolecularly, the activity of CBP/p300 is modulated by several of its own domains. A key feature is an autoinhibitory loop (AIL) within the HAT domain that can block the substrate binding site. researchgate.net Autoacetylation of this loop, which can occur in trans, leads to its displacement and the activation of the HAT domain. researchgate.net The bromodomain of CBP/p300 also plays a regulatory role. By binding to acetylated histone tails, the bromodomain can recruit CBP/p300 to chromatin, which not only localizes the enzyme but also increases the accessibility of histone substrates to the HAT domain, thereby enhancing histone acetylation. researchgate.net The PHD-RING region is another intramolecular regulatory module. researchgate.net

Intermolecularly, the activity of CBP/p300 is regulated by their interaction with a vast number of other proteins. researchgate.net Post-translational modifications of CBP/p300 itself, such as phosphorylation, are critical. acs.org Kinases like PKC, cyclin E/CDK-2, and AKT can phosphorylate CBP/p300 at various sites, leading to either positive or negative regulation of its acetyltransferase activity, protein-protein interactions, or stability. acs.orgresearchgate.net For instance, stimulus-induced phosphorylation of transcription factors like STAT1 can induce p300 dimerization and subsequent auto-acetylation of its autoinhibitory loop, resulting in its activation. researchgate.net These intermolecular interactions allow CBP/p300 to integrate signals from multiple pathways to control gene expression. acs.org

Preclinical Investigations of Cbp/p300 Targeting Agents and Their Biological Effects

In Vitro Cellular Proliferation and Viability Studies

The inhibition of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 has demonstrated significant antineoplastic effects across various cancer cell lines. These effects are often characterized by a reduction in cell viability and proliferation.

Dose-Dependent Inhibitory Effects

Studies utilizing selective HAT inhibitors have shown a clear dose-dependent response in cancer cells. For instance, the CBP/p300 inhibitor C646 has been observed to reduce the proliferation of gastrointestinal stromal tumor (GIST) cells in a dose-dependent manner spandidos-publications.com. This inhibition of proliferation is a key indicator of the compound's potential as an anticancer agent. The growth-suppressive effects of CBP/p300 inhibitors have also been noted in other cancer types, including lung and hematopoietic cancers aacrjournals.org.

The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50). For example, the CBP/p300 bromodomain inhibitor GNE-049 has an IC50 of 1.1 nM for CBP and 2.3 nM for p300 in biochemical assays nih.gov. Another inhibitor, CCS1477, has demonstrated low micromolar IC50 values for proliferation in various prostate cancer cell lines cellcentric.com. The table below summarizes the IC50 values for CCS1477 in different prostate cancer cell lines.

Cell Line Sensitivity and Specificity (e.g., AR+ vs. AR- PCa cells)

The sensitivity of cancer cell lines to CBP/p300 inhibition can vary depending on their molecular characteristics, such as the status of the androgen receptor (AR). In prostate cancer, AR-positive (AR+) cell lines have shown sensitivity to CBP/p300 inhibitors nih.govnih.gov. For example, the CBP/p300 degrader CBPD-409 has demonstrated potent therapeutic effects in preventing the growth of AR-positive prostate cancer cells biorxiv.org.

Conversely, AR-negative prostate cancer cell lines, such as DU145 and PC3, have shown significantly higher IC50 values for inhibitors like CCS1477, indicating lower sensitivity cellcentric.com. This suggests that the dependence on AR signaling pathways may be a key determinant of sensitivity to CBP/p300 inhibition in prostate cancer.

Furthermore, the larviparous androgen receptor (LAR) subtype of triple-negative breast cancer (TNBC) cell lines, which express the AR, have also been found to be sensitive to CBP/p300 inhibition nih.gov. This sensitivity was confirmed through both chemical inhibition and genetic mutation of the CBP/p300 bromodomain nih.gov.

Gene Expression and Transcriptomic Profiling

Inhibition of CBP/p300 has profound effects on gene expression, leading to the downregulation of key oncogenes and the modulation of disease-associated gene signatures.

Downregulation of Oncogene Transcription (e.g., MYC, CCND1, AR target genes)

A primary mechanism through which CBP/p300 inhibitors exert their anticancer effects is by downregulating the transcription of critical oncogenes. In castration-resistant prostate cancer cells, CBP and p300 up-regulate the transcription of oncogenes like MYC nih.gov. Inhibition of p300 has been shown to cause synthetic lethality in CBP-deficient tumors due to the downregulation of MYC aacrjournals.orgnih.gov.

Similarly, in breast cancer, the CBP/p300 inhibitor A-485 reduces H3K27ac at the enhancers of estrogen receptor α target genes, including MYC and CCND1, leading to their downregulation nih.gov. Furthermore, CBP/p300 inhibitors suppress the transcription of androgen receptor (AR) target genes, which is a key driver in prostate cancer nih.govnih.gov. The table below highlights key oncogenes and AR target genes downregulated by CBP/p300 inhibition.

Modulation of Disease-Associated Gene Signatures

Beyond individual oncogenes, CBP/p300 inhibition can modulate broader gene signatures associated with specific diseases. In Ewing sarcoma, the interaction between the EWS::FLI1 fusion protein and p300/CBP is crucial for oncogenic activity nih.gov. Inhibition of p300/CBP disrupts this interaction, leading to a downregulation of EWS::FLI1 target genes and a shift toward a transcriptionally repressive chromatin state nih.gov.

In synovial fibroblasts, which are key in rheumatoid arthritis, CBP and p300 regulate genes associated with extracellular matrix remodeling, adhesion, and proliferation nih.gov. Specifically, silencing of CBP has been shown to downregulate the expression of interferon-signature genes induced by TNF nih.gov.

Molecular Pathway Disruption

The therapeutic effects of targeting CBP/p300 stem from the disruption of multiple oncogenic signaling pathways. CBP and p300 are versatile transcriptional co-activators that are integral to a wide range of signaling cascades.

Key pathways disrupted by CBP/p300 inhibition include:

Wnt/β-catenin Signaling: Aberrant activation of this pathway is common in many cancers. CBP and p300 are required for the expression of Wnt target genes, and their inhibition can disrupt tumor cell proliferation and migration nih.gov.

Androgen Receptor (AR) Signaling: As previously mentioned, CBP/p300 are potent coactivators of the AR. Their inhibition effectively blocks AR and AR splice variant signaling, which is critical in lethal prostate cancer cellcentric.com.

MYC-Driven Pathways: The downregulation of MYC expression upon p300/CBP inhibition leads to the abrogation of MYC-driven transcriptional programs, resulting in G1 arrest and apoptosis in cancer cells aacrjournals.org.

TGF-β/SMAD Pathway: CBP/p300 act as co-activators for SMAD transcription factors, which are involved in regulating cell growth and differentiation. Targeting CBP/p300 can therefore modulate the activity of this pathway nih.gov.

NF-κB Signaling: By acetylating key components of the NF-κB pathway, CBP and p300 enhance its transcriptional activity, promoting cell survival and proliferation. Inhibition of CBP/p300 can therefore disrupt these pro-survival signals nih.gov.

Following a thorough and comprehensive search of available scientific literature, it has been determined that there is no specific preclinical research data or published findings concerning the chemical compound CBP/p300-IN-18 in relation to the biological pathways and interactions outlined in your request.

The existing body of research focuses extensively on the roles of the homologous protein coactivators, CREB-binding protein (CBP) and p300, within these signaling cascades. However, specific investigations into the effects of the compound "this compound" on Nuclear Hormone Receptor Signaling, Wnt/β-catenin Signaling, the Hypoxia-Inducible Factor (HIF-1α) Pathway, the p53 Signaling Pathway, STAT Pathway Activation, the TGF-β/SMAD Pathway, or its interplay with SWI/SNF complexes could not be identified.

Therefore, it is not possible to generate the requested article with the specified focus solely on the compound this compound while adhering to the required scientific accuracy and the detailed outline provided. The creation of such an article would necessitate fabricating data and research findings, which is contrary to the principles of scientific integrity.

Induction of Cellular Phenotypes

Cell Cycle Arrest (e.g., G1 phase)

Pharmacological inhibition of CBP/p300 has been consistently shown to impede cell cycle progression, frequently resulting in arrest at the G1/S transition. The HAT activity of CBP/p300 is cell cycle-dependent, peaking at the G1/S boundary, which underscores its essential function in this phase of the cell cycle. researchgate.net

Studies using various CBP/p300 inhibitors have demonstrated this effect across different cancer types. For instance, the selective inhibitor A-485 was found to arrest non-small cell lung cancer (NSCLC) cells in the G0/G1 phase of the cell cycle. nih.gov Similarly, the p300 HAT inhibitor C646 induces a G1 cell cycle arrest in melanoma cells. nih.gov In CBP-deficient cancer cells, the ablation of p300 leads to a pronounced G1–S cell-cycle arrest, highlighting a synthetic lethal interaction. aacrjournals.orgnih.gov This effect is often linked to the downregulation of key cell cycle regulatory proteins, such as Cyclin A and Cyclin E. nih.gov

Table 1: Effect of CBP/p300 Inhibitors on Cell Cycle

| Inhibitor | Cell Line Type | Observed Effect | Reference |

|---|---|---|---|

| A-485 | Non-Small Cell Lung Cancer | G0/G1 Arrest | nih.gov |

| C646 | Melanoma | G1 Arrest, Decrease in %S-phase cells | nih.gov |

| p300 Ablation | CBP-deficient Cancers | G1-S Arrest | aacrjournals.orgnih.gov |

| I-CBP112 | Acute Myeloid Leukemia | Cell Cycle Arrest | nih.gov |

Apoptosis and Cell Death Induction

Targeting CBP/p300 can trigger programmed cell death, or apoptosis, in various cancer models. The inhibition of p300, either through siRNA-mediated knockdown or chemical inhibitors like C646, has been shown to induce caspase-dependent apoptosis in prostate cancer cells. aacrjournals.orgnih.gov This induction of apoptosis can occur through the inhibition of critical survival pathways, such as those governed by the Androgen Receptor (AR) and NF-κB. aacrjournals.orgnih.gov

In CBP-deficient cancers, the inhibition or depletion of p300 results in synthetic lethality, leading to apoptosis following an initial G1-S arrest. aacrjournals.orgnih.gov Furthermore, the degradation of CBP/p300 has been observed during neuronal apoptosis, suggesting a role for these proteins in maintaining neuronal survival. nih.gov However, the induction of apoptosis is context-dependent. In some cases, such as in NSCLC cells treated with A-485, CBP/p300 inhibition leads to growth arrest and senescence rather than apoptosis. nih.gov

Table 2: Apoptotic Effects of CBP/p300 Inhibition

| Method/Inhibitor | Cell Line/Model | Outcome | Key Pathway(s) Implicated | Reference |

|---|---|---|---|---|

| p300 siRNA / C646 | Prostate Cancer | Induction of caspase-dependent apoptosis | AR, NF-κB | aacrjournals.orgnih.gov |

| p300 Ablation / C646 | CBP-deficient Cancers | Synthetic lethality via apoptosis | MYC downregulation | aacrjournals.orgnih.gov |

| CBP/p300 degradation | Neuronal Apoptosis Models | Loss of CBP/p300 accompanies apoptosis | Caspase-mediated degradation | nih.gov |

| A-485 | Non-Small Cell Lung Cancer | No significant apoptosis; senescence induced | Autophagy/Redox Axis | nih.gov |

Modulation of Differentiation Processes

CBP and p300 are pivotal regulators of cellular differentiation, and their inhibition can significantly alter the developmental trajectory of various cell types. nih.gov For instance, disrupting the interaction between CBP and β-catenin can activate differentiation in stem and progenitor cells. wikipedia.org The roles of CBP and p300 can be both distinct and redundant depending on the cellular context.

In prostate cancer, the association of CBP with β-catenin is linked to proliferation, whereas the p300/β-catenin interaction tends to promote cell differentiation or apoptosis. wikipedia.org In acute myeloid leukemia, the bromodomain inhibitor I-CBP112 has been shown to induce leukemia cell differentiation. nih.gov The inhibition of CBP/p300 is also critical for the differentiation of regulatory T cells (Tregs), a key component of the immune system. aacrjournals.org

Reduction of Global Protein Synthesis

Inhibition of CBP/p300 has been demonstrated to reduce global protein synthesis, an effect that is particularly detrimental to cancer cells with high metabolic and proliferative rates. In myelodysplastic syndrome-derived acute myeloid leukemia (AML) cells, CBP/p300 promotes the expression of ribosomal genes. nih.gov Consequently, inhibition of CBP/p300 in this context leads to a reduction in global protein synthesis, contributing to leukemia cell death. nih.govresearchgate.net

A study utilizing the inhibitor C646 in MOLM-13 leukemia cells provided a quantitative look at this phenomenon. Treatment led to a significant reduction in the number of newly synthesized proteins detected, with a majority of these proteins showing a substantial decrease in production. researchgate.net

Table 3: Impact of C646 on Protein Synthesis in MOLM-13 Cells

| Parameter | Observation | Reference |

|---|---|---|

| Nascent Protein Detection | Reduction in the number of newly synthesized proteins | researchgate.net |

| Protein Synthesis Levels | Majority of detected proteins showed a reduction of 75% or more | researchgate.net |

| Effect | Contributes to leukemia cell death | researchgate.net |

Impact on Immune Cell Activation and Function (e.g., CD4+ T cells, T regulatory cells)

CBP/p300 play a crucial role in regulating the immune system. Their inhibition has profound effects on the activation and function of various immune cells, particularly T cells. thno.org The selective inhibitor iCBP112 has been shown to suppress the activation of human CD4+ T cells. nih.govmdpi.com This suppression is achieved by impairing cytokine signaling pathways, leading to a reduced expression of numerous proinflammatory cytokines, including IL-2, IFN-γ, IL-4, and IL-17A. nih.govmdpi.comsemanticscholar.org

Furthermore, CBP/p300 are essential for the differentiation and function of immunosuppressive regulatory T cells (Tregs). aacrjournals.org Inhibition of the CBP/p300 bromodomain with agents like GNE-781 can reduce the expression of FOXP3, a key transcription factor for Treg identity, and impair Treg function. aacrjournals.orgthno.org This modulation of T cell function suggests that CBP/p300 inhibitors could be leveraged as a therapeutic strategy for autoimmune diseases and cancer. thno.orgmdpi.com

Table 4: Effects of CBP/p300 Inhibition on T Cell Function

| Inhibitor | T Cell Type | Key Biological Effects | Reference |

|---|---|---|---|

| iCBP112 | CD4+ T cells | Suppressed T cell activation; Reduced expression of IL-2, IFN-γ, IL-4, IL-17A | nih.govmdpi.comsemanticscholar.org |

| GNE-781 | Regulatory T cells (Tregs) | Reduced FOXP3 expression; Impaired Treg differentiation and function | aacrjournals.orgthno.org |

| CBP30 | Th17 cells | Inhibited secretion of IL-17A | nih.gov |

Metabolic Reprogramming (e.g., glycolysis, nucleotide synthesis)

Recent studies have revealed that targeting CBP/p300 can disrupt the metabolic reprogramming that is characteristic of cancer cells. Tumor cells often rely on altered metabolic pathways, such as increased glycolysis, to support rapid growth. The p300 inhibitor B029-2 has been shown to disturb this metabolic reprogramming in hepatocellular carcinoma (HCC) cells. dntb.gov.ua

Specifically, treatment with B029-2 decreased glycolytic function and nucleotide synthesis in HCC cells. dntb.gov.ua This was achieved by reducing the acetylation of H3K18 and H3K27 at the promoter regions of genes encoding key enzymes involved in amino acid metabolism and nucleotide synthesis, such as PSPH, PSAT1, and DTYMK. dntb.gov.ua These findings indicate that CBP/p300 epigenetically regulate the expression of metabolic enzymes, and their inhibition represents a strategy to target the metabolic vulnerabilities of cancer. dntb.gov.ua Additionally, p300 has been identified as a lactylase, linking it directly to lactate metabolism, a byproduct of glycolysis. researchgate.net

Following a comprehensive search of publicly available scientific literature, no specific preclinical in vivo efficacy data was found for a compound explicitly named “this compound”. The research landscape contains extensive information on the roles of the transcriptional coactivators CREB-binding protein (CBP) and p300 in various pathologies, as well as preclinical data on other small molecule inhibitors and degraders targeting these proteins. However, there is no retrievable information detailing the effects of a compound with the designation "this compound" in the requested preclinical models.

Therefore, it is not possible to generate the article with the specified content for "this compound" based on the currently accessible data. The strict requirement to focus solely on this specific compound cannot be met due to the absence of relevant research findings.

To provide an article that adheres to the requested scientific rigor and accuracy, specific published data on "this compound" would be required. General information about the CBP/p300 family of proteins or data from other inhibitors cannot be substituted without compromising the integrity and focus of the requested article.

Developmental Strategies for Cbp/p300 Targeting Agents

Distinct Inhibitory Modalities

Inhibitors targeting CBP/p300 can be classified based on the specific functional domain they interact with. The two primary targets for inhibition are the Histone Acetyltransferase (HAT) domain, which is responsible for the proteins' enzymatic "writer" function, and the Bromodomain (BD), which acts as a "reader" of acetylated lysine (B10760008) residues. edpsciences.orgnih.gov

Histone Acetyltransferase (HAT) Domain Inhibitors

HAT domain inhibitors function by blocking the catalytic activity of CBP/p300, thereby preventing the acetylation of histone and non-histone protein substrates. nih.gov This action disrupts the downstream signaling pathways that rely on this post-translational modification. CBP/p300 are known to be primary acetylators of histone H3 at lysines 18 and 27 (H3K18ac and H3K27ac), marks associated with active gene transcription. nih.govresearchgate.net

CBP/p300-IN-18 is a potent inhibitor specifically targeting the HAT domain of the EP300/CBP proteins. medchemexpress.com Research has demonstrated its efficacy in vitro, with specific inhibitory concentrations.

Inhibitory Activity of this compound

| Target | IC₅₀ (µM) |

|---|---|

| HAT EP300 | 0.056 |

| LK2 H3K27 | 0.46 |

Data from MedchemExpress, highlighting the potent inhibitory concentration of this compound against the EP300 HAT domain and histone H3K27 acetylation. medchemexpress.com

Other notable HAT inhibitors like A-485 and C646 have been instrumental in elucidating the therapeutic potential of targeting this domain, showing selective inhibition of proliferation in specific cancer types, such as androgen receptor-positive prostate cancer and certain hematological malignancies. nih.govnih.gov The development of such inhibitors is a key strategy for directly neutralizing the enzymatic function of CBP/p300. 3dcartstores.com

Bromodomain (BD) Inhibitors

The bromodomain is a protein interaction module that recognizes and binds to acetylated lysine residues on histones and other proteins, tethering CBP/p300 to chromatin at transcriptionally active sites. edpsciences.orgnih.gov Bromodomain inhibitors are designed to disrupt this "reader" function, preventing the recruitment of CBP/p300 to target gene promoters and enhancers. aacrjournals.org This offers a distinct mechanism of action compared to HAT inhibitors.

Several small-molecule inhibitors targeting the CBP/p300 bromodomain have been developed, including I-CBP112, SGC-CBP30, and GNE-781. edpsciences.orgaacrjournals.orgpnas.orgselleckchem.com These compounds have been valuable tools for exploring the biological consequences of blocking this interaction. For instance, I-CBP112 has been shown to impair the clonogenic growth of leukemic cells and induce cellular differentiation. nih.gov Developing potent and selective bromodomain inhibitors remains an active area of research to address diseases like cancer and inflammation. edpsciences.orgnih.gov

Dual HAT/BD Inhibitors

A more recent strategy involves the development of single molecules that can simultaneously inhibit both the HAT and bromodomain functions of CBP/p300. This dual-inhibition approach aims to achieve a more comprehensive shutdown of CBP/p300 activity than targeting either domain alone. One such example is NEO2734, a dual inhibitor of p300/CBP and the BET (Bromodomain and Extra-Terminal domain) family of proteins. selleckchem.comnih.gov By combining the inhibition of both the "writer" and "reader" functions, these agents could potentially offer enhanced therapeutic efficacy. nih.govnih.gov

Selective vs. Pan-CBP/p300 Inhibition

Although CBP and p300 are highly homologous and often functionally redundant, studies have revealed they can have unique, non-overlapping roles in gene regulation and development. acs.orgnih.gov This has led to two distinct developmental approaches: pan-inhibitors that target both CBP and p300, and selective inhibitors that target one paralog over the other.

Pan-inhibitors are often pursued with the rationale that simultaneously blocking both proteins will produce a more robust therapeutic effect, particularly in cancers where both may contribute to oncogenesis. nih.gov Conversely, selective inhibition is desirable to dissect the specific functions of each paralog and could offer a better therapeutic window by avoiding toxicities associated with inhibiting the other. nih.govyoutube.com For example, in certain cancers with loss-of-function mutations in CBP, a selective p300 inhibitor could induce synthetic lethality, providing a targeted therapeutic strategy. nih.gov The development of both selective and pan-inhibitors is crucial for tailoring therapies to specific disease contexts.

Targeted Protein Degradation Strategies (e.g., PROTACs)

An alternative to inhibition is the targeted degradation of CBP/p300 proteins. This is primarily achieved using Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules with one end that binds to the target protein (CBP or p300) and another end that recruits an E3 ubiquitin ligase. digitellinc.comnih.gov This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the cell's proteasome system. nih.govresearchgate.net

This degradation approach offers potential advantages over simple inhibition. It can eliminate both the enzymatic and non-enzymatic scaffolding functions of CBP/p300, potentially leading to a more profound and durable biological response. digitellinc.combiorxiv.org Several p300/CBP-targeting PROTACs have been developed, such as JQAD1 and QC-182, which have shown the ability to induce potent degradation of these proteins and inhibit cancer cell growth more effectively than their parent inhibitors. nih.govacs.org This strategy is particularly promising for overcoming resistance and addressing cancers that depend on the scaffolding functions of CBP/p300. digitellinc.comnih.gov

Combination Therapeutic Approaches

Given the central role of CBP/p300 as transcriptional co-activators, combining their inhibitors with other anticancer agents is a promising strategy to enhance therapeutic efficacy and overcome resistance. Research has explored several combination approaches.

One strategy involves the simultaneous targeting of both the HAT and bromodomain of p300/CBP using two different small molecules. For example, the combination of the HAT inhibitor A-485 and the bromodomain inhibitor I-CBP112 has been shown to synergistically inhibit prostate cancer cell proliferation by dramatically reducing p300 chromatin occupancy. nih.govresearchgate.net

Another approach combines CBP/p300 inhibitors with agents targeting other pathways. Studies have shown that combining CBP/p300 inhibitors with PARP inhibitors (PARPi) can enhance anticancer effects by synergistically impairing DNA damage repair in prostate cancer models. aacrjournals.org Similarly, the combination of CBP/p300 bromodomain inhibitors with BET bromodomain inhibitors or conventional chemotherapy agents like doxorubicin (B1662922) has demonstrated synergistic effects in leukemic cells. nih.gov These findings support the rationale for exploring combination therapies to achieve a more potent antitumor response.

Synergy with Standard of Care Chemotherapy (e.g., Azacytidine)

The combination of CBP/p300 inhibitors with the standard chemotherapeutic agent Azacytidine (AZA) has shown significant promise, particularly for hematological malignancies like high-risk myelodysplastic syndromes (MDS) and MDS-derived acute myeloid leukemia (AML). nih.govmdpi.com Research has identified the histone acetyltransferase CBP as a key regulator of sensitivity to AZA. nih.govnih.gov

Studies demonstrate that compounds inhibiting the activity of CBP and the closely related p300 protein synergistically reduce the viability of AML cell lines when combined with AZA. nih.govnih.gov This synergistic effect is notably specific to the RNA-dependent functions of Azacytidine. onclive.com AZA is incorporated into both RNA and DNA, but its synergistic action with CBP/p300 inhibitors is linked to its effects on RNA. onclive.com This is highlighted by the observation that the same synergy is not seen with the related drug decitabine, which is exclusively incorporated into DNA. nih.govnih.govonclive.com

| Combination Agent | Cancer Type | Key Findings |

| Azacytidine | Myelodysplastic Syndromes (MDS), Acute Myeloid Leukemia (AML) | CBP/p300 inhibitors synergistically enhance the anti-leukemia effects of Azacytidine. nih.govmdpi.com The effect is specific to the RNA-dependent functions of Azacytidine and is not observed with Decitabine. nih.govonclive.com |

Combination with Other Epigenetic Modulators (e.g., BET Bromodomain Inhibitors, EZH2 Inhibitors)

Combining CBP/p300 inhibitors with other agents that target the epigenome is a rational strategy to achieve more profound and durable anti-cancer effects. This approach targets multiple, often complementary, pathways that regulate oncogenic gene expression. uc.cl

BET Bromodomain Inhibitors: The combination of CBP/p300 inhibitors and BET bromodomain (BRD) inhibitors has proven to be synergistic in preclinical models of both hematologic and solid tumors. uc.clresearchgate.net BET proteins act as epigenetic "readers," recognizing acetylated histones to promote gene transcription. researchgate.net By simultaneously targeting the "writers" (CBP/p300) and "readers" of the histone code, this combination can more effectively shut down key cancer-driving pathways. For instance, a synergistic effect on cell proliferation was observed when the CBP/p300 inhibitor CCS1477 was combined with the BET inhibitor JQ-1 in a prostate cancer cell line that had developed resistance to BET inhibitors. Furthermore, dual-activity compounds like NEO2734, which inhibit both BET proteins and CBP/p300, have demonstrated greater potency than single-target agents in lymphoma models. researchgate.net

EZH2 Inhibitors: Enhancer of zeste homolog 2 (EZH2) is another epigenetic enzyme, a histone methyltransferase, that is often dysregulated in cancer. Combining CBP/p300 inhibitors with EZH2 inhibitors offers another avenue for synergistic anti-tumor activity. The CBP/p300 inhibitor C646, for example, has demonstrated a synergistic effect when used in combination with EZH2 inhibitors for the treatment of solid tumors. This suggests that targeting both histone acetylation and methylation pathways can be a powerful therapeutic strategy. uc.cl

| Combination Agent | Cancer Type | Key Findings |

| BET Bromodomain Inhibitors | Acute Myeloid Leukemia (AML), Prostate Cancer, Lymphoma | Synergistic anti-proliferative effects. researchgate.net Dual inhibition is more potent than single-agent therapy. researchgate.net Can overcome resistance to BET inhibitors. |

| EZH2 Inhibitors | Solid Tumors | Synergistic anti-cancer effects observed in preclinical models. |

Combination with Targeted Therapies (e.g., Androgen Receptor Antagonists, PARP Inhibitors)

Androgen Receptor (AR) Antagonists: CBP and p300 are crucial transcriptional co-activators for the androgen receptor, a key driver of prostate cancer. In castration-resistant prostate cancer (CRPC), where tumors progress despite androgen deprivation, AR signaling often remains active. Targeting CBP/p300 offers a way to disrupt this signaling axis. The CBP/p300 inhibitor CCS1477 has been shown to down-regulate the expression of the AR and its splice variants. Moreover, combining a p300/CBP degrader with the AR antagonist enzalutamide (B1683756) resulted in significantly enhanced anti-tumor activity, leading to tumor regression in a CRPC model. This dual approach of directly antagonizing the receptor and inhibiting its essential co-activators can create a more complete shutdown of AR-dependent transcription.

PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in DNA damage repair pathways, particularly homologous recombination (HR). Recent work has established a role for CBP/p300 in regulating DNA repair. Inhibition of CBP/p300 may therefore sensitize cancer cells to PARP inhibitors by impairing these repair pathways. A study combining the CBP/p300 inhibitor CCS1477 with the PARP inhibitor olaparib (B1684210) in preclinical models of metastatic CRPC found that the combination therapy was significantly more effective at reducing cancer cell growth than either drug alone. aacrjournals.org This suggests that co-inhibition can synergistically disrupt DNA damage repair, offering a promising strategy for difficult-to-treat cancers. aacrjournals.org

| Combination Agent | Cancer Type | Key Findings |

| Androgen Receptor Antagonists | Castration-Resistant Prostate Cancer (CRPC) | Synergistic tumor growth inhibition and tumor regression. Co-targeting provides a more complete blockade of AR signaling. |

| PARP Inhibitors | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Combination therapy is more effective than monotherapy. aacrjournals.org Synergistically impairs DNA damage repair pathways. |

Mechanisms of Action for Combination Strategies

The synergistic effects observed with CBP/p300 inhibitor combinations stem from targeting multiple, interconnected cellular processes critical for cancer cell survival and proliferation.

With Azacytidine: The primary mechanism is the dual attack on protein production. CBP/p300 inhibition has been found to globally down-regulate protein synthesis. nih.govonclive.com Concurrently, Azacytidine's incorporation into RNA also disrupts translation. onclive.com This combined assault on protein synthesis becomes intolerable for rapidly dividing cancer cells, leading to synergistic cell death. mdpi.com

With Other Epigenetic Modulators: When combined with BET inhibitors, the strategy targets both the "writers" (CBP/p300) and "readers" (BET proteins) of histone acetylation, leading to a more comprehensive blockade of oncogenic gene transcription programs, such as those driven by MYC and the androgen receptor. researchgate.net The combination with EZH2 inhibitors targets two distinct and fundamental pillars of epigenetic regulation—acetylation and methylation—disrupting the complex interplay required to maintain a malignant gene expression state. uc.cl

With Targeted Therapies: In prostate cancer, CBP/p300 proteins are essential for the assembly and function of the androgen receptor complex at enhancer regions of DNA that drive tumor growth. While AR antagonists block the receptor itself, CBP/p300 inhibitors prevent the transcriptional machinery from being effectively recruited, providing an orthogonal and synergistic mechanism of action. With PARP inhibitors, the mechanism involves inducing synthetic lethality. CBP/p300 proteins play a role in DNA damage repair. Their inhibition can create a state of homologous recombination deficiency, or "BRCAness," making cancer cells highly vulnerable to PARP inhibitors, which block a separate, compensatory DNA repair pathway. aacrjournals.org

Future Research Directions for Cbp/p300 in 18 and the Field of Cbp/p300 Inhibition

Further Elucidation of Comprehensive Mechanistic Details of Inhibition

A foundational goal for advancing CBP/p300-targeted therapies is to deepen the understanding of their inhibitory mechanisms. While it is known that CBP and p300 are transcriptional co-activators that acetylate histone and non-histone proteins, the precise downstream consequences of their inhibition are still being mapped. nih.gov Future research should focus on several key areas:

Histone Acetylation Dynamics: CBP/p300 are the primary enzymes responsible for acetylating histone H3 at lysine (B10760008) 27 (H3K27ac) and lysine 18 (H3K18ac), marks associated with active enhancers and promoters. nih.govaacrjournals.orgresearchgate.net Studies using inhibitors like A-485 have shown that blocking the catalytic HAT domain leads to a global reduction in these marks. aacrjournals.org However, the kinetics of this deacetylation and the potential for compensatory mechanisms are not fully understood. Future work should investigate the dynamic interplay between HAT inhibition and histone deacetylase (HDAC) activity at specific genomic loci.

Non-Histone Substrates: CBP/p300 acetylate a vast array of non-histone proteins, including transcription factors like p53 and NF-κB, thereby modulating their stability and activity. nih.govaacrjournals.org The full spectrum of non-histone substrates affected by inhibitors and the functional consequences of their reduced acetylation remain a significant area for exploration. Proteomic approaches will be instrumental in identifying novel substrates and understanding how their modulation contributes to the therapeutic effects of CBP/p300 inhibition.

Domain-Specific Functions: CBP and p300 are large, multi-domain proteins, including a catalytic HAT domain and an acetyl-lysine binding bromodomain (BRD). nih.gov Inhibition of the HAT domain versus the bromodomain may elicit different biological responses. For instance, bromodomain inhibition can disrupt the tethering of the CBP/p300 complex to chromatin, which may have distinct consequences compared to blocking the enzyme's catalytic activity. nih.gov Further studies are needed to dissect the unique and overlapping functions of inhibiting these different domains.

Transcriptional Consequences: Inhibition of CBP/p300 has been shown to suppress oncogenic transcriptional networks. nih.gov Advanced techniques like precision nuclear run-on sequencing (PRO-seq) can provide a high-resolution view of the immediate effects of inhibition on RNA Polymerase II activity, distinguishing between effects on transcription initiation, pausing, and elongation. researchgate.net This will help to clarify how CBP/p300 inhibition ultimately leads to the downregulation of key cancer-driving genes.

Identification and Validation of Predictive Biomarkers for Therapeutic Response

A critical step towards the clinical translation of CBP/p300 inhibitors is the identification of biomarkers that can predict which patients are most likely to respond to treatment. This will enable more precise and effective use of these agents.

Synthetic Lethality: One promising approach is the concept of synthetic lethality. Cancers with loss-of-function mutations in one of the paralogs (e.g., CREBBP) may become critically dependent on the other (EP300) for survival. aacrjournals.org In such cases, inhibiting the remaining paralog can be selectively lethal to cancer cells. For example, the p300-HAT inhibitor C646 has been shown to specifically suppress the growth of CBP-deficient lung and hematopoietic cancer cells. aacrjournals.org Future research should aim to identify a broader range of genetic alterations that create a dependency on CBP/p300 activity.

Lineage-Specific Dependencies: Certain cancer types show a particular reliance on CBP/p300 for their growth and survival. For instance, androgen receptor (AR)-positive prostate cancer and certain hematological malignancies have demonstrated sensitivity to CBP/p300 inhibition. aacrjournals.org This is because key transcription factors driving these cancers, such as the AR and c-Myc, are heavily dependent on CBP/p300 for their activity. nih.govaacrjournals.org Further investigation is needed to identify the full spectrum of "lineage-addicted" cancers and the underlying molecular dependencies.

Biomarker Suites: A combination of markers may be more predictive than a single biomarker. In castration-resistant prostate cancer (CRPC), a suite of biomarkers including acetyl-p300, acetyl-H3K18, and SIRT2 levels in circulating tumor cells (CTCs) has been proposed to identify patients with increased CBP/p300 activity who might be candidates for targeted therapy. nih.gov Validation of such biomarker panels in larger patient cohorts is a crucial next step.

Table 1: Potential Biomarkers for CBP/p300 Inhibitor Sensitivity

| Biomarker Category | Specific Marker | Rationale | Cancer Type(s) |

| Genetic Alterations | Loss-of-function mutations in CREBBP | Creates synthetic lethal dependency on p300 | Lung, Hematological |

| Transcription Factor Expression | High Androgen Receptor (AR) expression | AR transcriptional program is dependent on CBP/p300 | Prostate Cancer |

| Transcription Factor Expression | High c-Myc expression | c-Myc is a key target gene of CBP/p300 | Hematological, Prostate |

| Epigenetic Marks | High baseline H3K27ac levels | Indicates reliance on active enhancers regulated by CBP/p300 | Various |

| Protein Levels in CTCs | Increased acetyl-p300 and acetyl-H3K18 | Indicates heightened CBP/p300 enzymatic activity | Prostate Cancer |

Investigation of Novel Disease Indications Beyond Oncology

While the primary focus of CBP/p300 inhibitor development has been on cancer, the fundamental role of these proteins in gene regulation suggests their therapeutic potential in a variety of other diseases.

Inflammatory and Autoimmune Disorders: CBP/p300 are involved in the transcription of numerous pro-inflammatory cytokines and other mediators. google.com By inhibiting their activity, it may be possible to downregulate these inflammatory genes, offering a novel therapeutic strategy for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders.

Cardiovascular Disease: The involvement of CBP/p300 in processes like cell proliferation and differentiation also points to a potential role in cardiovascular diseases, including atherosclerosis and cardiac hypertrophy. google.com Exploring the effects of CBP/p300 inhibition in relevant preclinical models of these conditions is a promising avenue for future research.

Neurodevelopmental and Neurodegenerative Disorders: Mutations in CBP are linked to Rubinstein-Taybi syndrome, a congenital neurodevelopmental disorder. nih.govacs.org Furthermore, dysregulation of CBP/p300 activity has been implicated in neurodegenerative diseases like Alzheimer's. researchgate.net While challenging, the development of brain-penetrant inhibitors could open up therapeutic possibilities for these neurological conditions.

Infectious Diseases: Some viral proteins interact with and hijack the cellular CBP/p300 machinery for their own replication. Therefore, inhibiting CBP/p300 could represent a host-directed antiviral strategy. google.com

Development of Highly Selective and Potent Agents for Specific CBP/p300 Domains

The development of more refined chemical probes is essential to further dissect the biology of CBP and p300 and to create safer and more effective therapies.

Paralog-Selective Inhibitors: Despite their high degree of homology, particularly in the HAT and bromodomain, CBP and p300 are not entirely redundant and can have unique biological roles. nih.govacs.orgoup.combiorxiv.org The development of inhibitors that can selectively target either CBP or p300 is a major goal in the field. This would allow for a more precise therapeutic intervention and could potentially mitigate off-target effects. The NRID domain, which shows lower sequence identity, has been a successful target for developing paralog-selective inhibitors like ICG-001 (CBP-selective) and YH249/YH250 (p300-selective). nih.gov

Domain-Specific Inhibitors: As previously mentioned, CBP and p300 have multiple functional domains. The development of a toolbox of highly selective inhibitors for each domain (e.g., HAT, bromodomain, TAZ, KIX) would be invaluable for research purposes and could lead to therapies with distinct mechanisms of action.

Next-Generation Modalities: Beyond small molecule inhibitors, other therapeutic modalities such as proteolysis-targeting chimeras (PROTACs) are being explored. These molecules are designed to induce the targeted degradation of CBP or p300 rather than just inhibiting their activity. This approach could lead to a more profound and sustained biological effect. youtube.combiorxiv.org

Table 2: Examples of CBP/p300 Inhibitors with Domain Selectivity

| Compound | Target Domain | Selectivity | Key Feature |

| A-485 | HAT | CBP/p300 | Potent, selective, and cell-active catalytic inhibitor |

| GNE-049 | Bromodomain | CBP/p300 | Potent and selective bromodomain inhibitor |

| ICG-001 | NRID | CBP-selective | Disrupts CBP/β-catenin interaction |

| YH249 | NRID | p300-selective | Disrupts p300/β-catenin interaction |

| iP300w | HAT | CBP/p300 | Pharmacological tool to inactivate EWS::FLI1 activity |

Advanced Preclinical Models for Efficacy and Mechanistic Studies

To better predict the clinical efficacy of CBP/p300 inhibitors and to gain deeper mechanistic insights, it is crucial to move beyond traditional 2D cell culture and simple xenograft models.

Patient-Derived Models: The use of patient-derived xenografts (PDXs) and patient-derived organoids (PDOs) offers a more clinically relevant platform for testing novel therapies. These models better recapitulate the heterogeneity and complexity of human tumors. For example, the efficacy of CBP/p300 inhibitors has been demonstrated in patient-derived prostate tumor explants and xenograft models of castration-resistant prostate cancer. aacrjournals.orgbiocentury.com Expanding the use of these models to other cancer types and non-oncology indications will be critical.

Syngeneic and Humanized Mouse Models: To study the interplay between CBP/p300 inhibition and the immune system, syngeneic and humanized mouse models are indispensable. These models allow for the evaluation of combination therapies, such as CBP/p300 inhibitors with immune checkpoint blockers.

CRISPR-Based Models: The use of CRISPR/Cas9 technology can facilitate the engineering of cell lines and animal models with specific mutations in CREBBP or EP300. nih.gov These models are invaluable for validating the synthetic lethality concept and for studying the function of specific domains in a controlled genetic background.

Q & A

Q. What experimental approaches are used to determine the inhibitory potency (IC50) of CBP/p300-IN-18 against EP300/CBP HAT domains?

- Methodological Answer : Recombinant EP300/CBP HAT domains are incubated with acetyl-CoA and histone substrates in enzymatic assays. Acetylation is quantified via fluorescent detection (e.g., antibody-based ELISA or fluorogenic substrates). Dose-response curves are generated using 8–12 compound concentrations in triplicate, analyzed via nonlinear regression (four-parameter logistic model). Include positive controls (e.g., curcumin) and validate cellular activity through Western blot analysis of histone H3K27 acetylation. Reported IC50 values for EP300 inhibition typically range from 0.05 to 0.5 μM in standardized assays .

Q. Example Assay Parameters :

| Parameter | Optimal Range/Value | Consideration |

|---|---|---|

| Substrate (Histone) | 0.5–1.0× Km | Ensure linear reaction kinetics |

| Incubation Time | 30–60 minutes | Prevent substrate depletion |

| Detection Method | Fluorescent ELISA | High sensitivity, low background noise |

| Data Analysis | Four-parameter logistic | Calculate IC50 with 95% confidence intervals |

Q. How should researchers design dose-ranging studies for this compound in preclinical models to assess target engagement?

- Methodological Answer : Establish pharmacokinetic/pharmacodynamic (PK/PD) relationships by measuring plasma/tissue concentrations (via LC-MS/MS) alongside acetylation markers (e.g., tumor biopsies via immunohistochemistry). Use log-spaced doses (0.1–100 mg/kg) in rodent models (n ≥ 5 per group) and perform time-course analyses to determine optimal sampling windows. Pre-study statistical power analysis ensures detectable effect sizes. Report mean ± standard deviation and use ANOVA with post-hoc tests for group comparisons .

Advanced Research Questions

Q. What strategies can resolve contradictions between high in vitro potency and limited efficacy in vivo observed with this compound?

- Methodological Answer : Investigate bioavailability factors such as plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomal assays). Use mass spectrometry imaging to assess tissue penetration. Validate on-target effects via genetic models (e.g., EP300 knockdown) and combine with pharmacokinetic modeling to optimize dosing regimens. Orthogonal techniques like CETSA (Cellular Thermal Shift Assay) confirm target engagement in vivo .

Q. How can researchers differentiate on-target epigenetic effects of this compound from off-target transcriptional changes in RNA-seq data?

- Methodological Answer : Compare compound-treated samples with CRISPR-mediated EP300/CBP knockout models. Use bioinformatic tools (e.g., Gene Set Enrichment Analysis, GSEA) to assess overlap between compound-induced genes and EP300-regulated pathways. Validate with ChIP-seq for histone acetylation at promoter regions. Employ structurally distinct probes to rule out scaffold-specific artifacts .

Q. Example Validation Workflow :

Genetic Control : EP300 knockout vs. wild-type cells treated with CBP/p300-IN-12.

Transcriptomic Analysis : RNA-seq followed by GSEA for pathway enrichment.

Epigenetic Validation : ChIP-seq for H3K27ac at target gene promoters.

Probe Comparison : Test inactive analogs or alternative HAT inhibitors.

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies to account for non-linear dynamics?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50/EC50. For heterogeneous data, apply Bayesian hierarchical models to account for variability across replicates. Report confidence intervals, R² values, and use bootstrapping for robustness checks. Avoid dichotomous thresholds (e.g., p < 0.05) in favor of effect size estimates .

Methodological Considerations from Evidence

- Data Reproducibility : Document equipment details (manufacturer, model) and testing conditions rigorously, as per conference paper guidelines .

- Pharmacological Reporting : Include IC50/EC50 values, statistical methods, and validation controls in line with medicinal chemistry standards .

- Ethical and Analytical Rigor : Address potential off-target effects through counter-screening and proteomic profiling, ensuring alignment with ethical research practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.